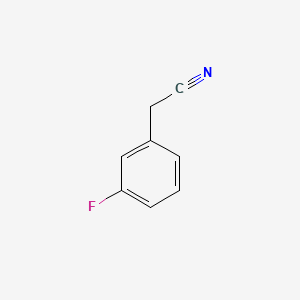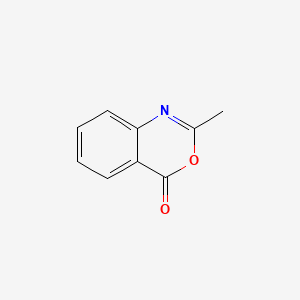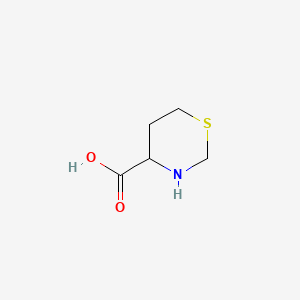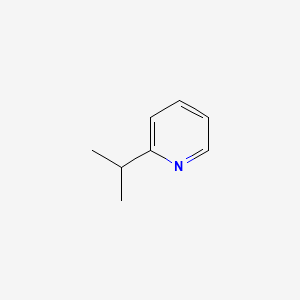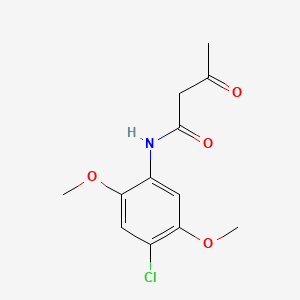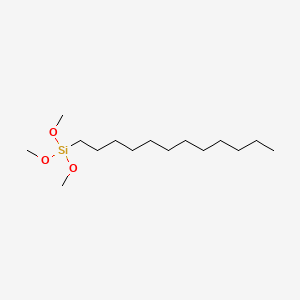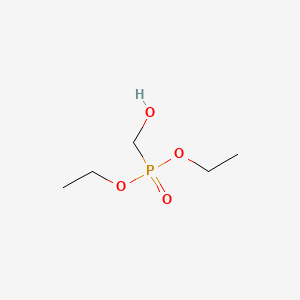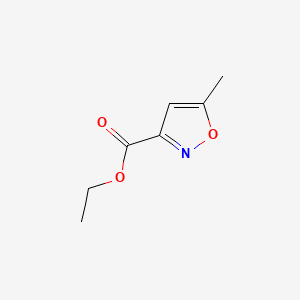![molecular formula C11H14BrNO4S2 B1293994 {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1142209-86-6](/img/structure/B1293994.png)
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid (BSTPA) is an organic compound composed of a bromo-thienyl sulfonyl group attached to a piperidin-4-yl acetic acid. BSTPA is a widely used compound in a variety of research applications, such as drug design, chemical synthesis, and biochemistry. This compound is known for its unique chemical structure, which makes it a versatile compound for research purposes. Additionally, BSTPA has a wide range of biochemical and physiological effects that have been studied in a variety of ways.
Aplicaciones Científicas De Investigación
Gene Editing
This compound is mentioned in the context of gene editing . However, the exact role or application isn’t specified in the source.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Thiazole Derivatives
The compound contains a thiazole ring, which is a part of many biologically active compounds . Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
Antimicrobial Drug Development
Thiazoles, including this compound, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
Antiretroviral Drug Development
Ritonavir, an antiretroviral drug, also contains a thiazole ring . This suggests potential applications of “{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid” in the development of antiretroviral drugs.
Antifungal Drug Development
Abafungin, an antifungal drug, is another example of a biologically active compound that contains a thiazole ring . This indicates that “{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid” could potentially be used in the development of antifungal drugs.
Propiedades
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFRCDMIWICGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


